1-(3-Methylphenyl)ethanamine

Vue d'ensemble

Description

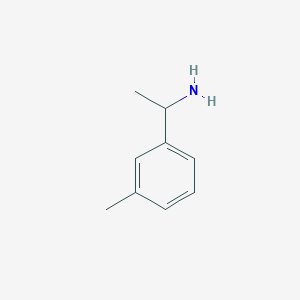

1-(3-Methylphenyl)ethanamine, also known as 1-(m-Tolyl)ethanamine, is an organic compound with the molecular formula C9H13N. It is a derivative of phenylethylamine, characterized by a methyl group attached to the benzene ring at the third position. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process utilizes transaminases, such as ATA-025, and dimethylsulfoxide as a co-solvent. The reaction conditions are optimized to achieve high conversion rates and product yields, with ambient processing conditions of 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .

Industrial Production Methods: Industrial production of this compound often involves the resolution of chiral acids with p-substituted 1-phenylethylamines, diastereoselective reductive amination, and transition metal-mediated catalysis for asymmetric incorporation of organozinc species into imines .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitrile group.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines and amides.

Applications De Recherche Scientifique

1-(3-Methylphenyl)ethanamine has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, aiding in the creation of complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical drugs, including those used to treat neurological disorders.

Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Methylphenyl)ethanamine involves its interaction with various molecular targets. It acts as an agonist for the trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release and modulation. This interaction affects several signaling pathways, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

- 2-(3-Methylphenyl)ethanamine

- 3-Methylphenethylamine

- 1-(2,3-Dimethylphenyl)ethylamine

- 1-(4-Ethylphenyl)ethanamine hydrochloride

Comparison: 1-(3-Methylphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct pharmacological properties and synthetic versatility .

Activité Biologique

1-(3-Methylphenyl)ethanamine, also known as 3-methylphenethylamine (3-MPEA), is a compound of significant interest in pharmacology and neuroscience due to its structural similarity to well-characterized neurotransmitters and psychoactive substances. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the phenethylamine class, characterized by a phenyl ring attached to an ethylamine chain. Its molecular formula is , with a molecular weight of 135.21 g/mol. The specific substitution pattern of the methyl group on the phenyl ring enhances its biological reactivity.

Key Structural Features:

- Phenethylamine Backbone: Similar to dopamine and amphetamines.

- Methyl Substitution: Positioned at the 3rd carbon of the phenyl ring, influencing its interaction with neurotransmitter systems.

Research suggests that this compound may interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. Its mechanism is hypothesized to involve:

- Dopamine Receptor Interaction: Potential modulation of dopamine pathways, influencing behavior and cognition.

- Neuromodulator Role: Investigated for its effects on enzymes involved in neurotransmitter metabolism.

Biological Activity and Effects

The biological activity of this compound has been explored through various studies. Below are key findings regarding its effects on biological systems:

Case Studies and Research Findings

-

Neuromodulatory Effects:

- A study indicated that 3-MPEA could influence reward processing in animal models, suggesting its role as a neuromodulator.

- Further research is needed to clarify its behavioral implications and therapeutic potential.

- Cardiotoxicity Concerns:

- Comparative Analysis with Other Compounds:

Future Research Directions

Given the promising yet underexplored nature of this compound, future research should focus on:

- In-depth Pharmacological Studies: To elucidate its full range of biological activities and interactions within the central nervous system.

- Toxicological Assessments: Comprehensive studies to assess safety profiles and potential adverse effects.

- Therapeutic Applications: Investigating its utility in clinical settings for conditions such as depression or attention deficit disorders.

Propriétés

IUPAC Name |

1-(3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMHAFOUAKOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398627 | |

| Record name | 1-(3-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70138-19-1 | |

| Record name | 1-(3-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.